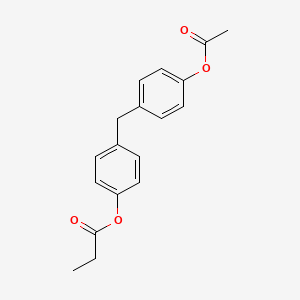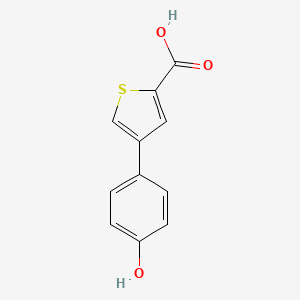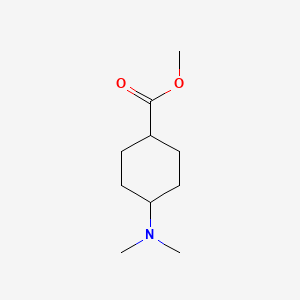![molecular formula C11H10N2O B6322852 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole CAS No. 884637-65-4](/img/structure/B6322852.png)
5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole
Overview
Description
5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been reported in various studies . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been explored in several studies . For example, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole involves manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Scientific Research Applications
1. Anticancer Potential and Molecular Targets
5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazoles have shown promising results in the field of anticancer research. For instance, they have been identified as potential apoptosis inducers in cancer cells. The molecular targets for these compounds have been investigated, revealing that they can bind to specific proteins like TIP47, an insulin-like growth factor II (IGF II) receptor binding protein. This interaction is crucial for their anticancer activity (Cai, Drewe, & Kasibhatla, 2006).
2. Anti-protozoal Activity
Research into 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazoles has also extended to their anti-protozoal properties. These compounds have shown varied biological activities, including action against protozoal infections. This aspect of research highlights their potential as therapeutic agents in treating diseases caused by protozoal pathogens (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
3. Antimicrobial and Antileishmanial Activities
The antimicrobial properties of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazoles have been explored, with studies indicating effectiveness against various bacterial strains. Additionally, they have exhibited high antileishmanial activity, suggesting potential in the treatment of leishmaniasis (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
4. Structural and Computational Studies
Significant research has been conducted on the structural aspects of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazoles. Computational studies have evaluated their pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies are critical in understanding the molecular basis of their biological activities and guiding the development of new therapeutic agents (Faheem, 2018).
5. Potential in Insecticidal Applications
Beyond their biomedical applications, 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazoles have been studied for their insecticidal properties. Research has shown that certain derivatives can be effective against armyworms, indicating their potential use in agricultural pest control (Shi, Qian, Song, Zhang, & Li, 2000).
Future Directions
The future directions for the research and development of 1,2,4-oxadiazoles, including 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole, could involve the design of new chemical entities with potential anti-infective activity . The versatility of these compounds in the field of drug discovery suggests that they could be used as potential alternative templates for discovering novel antibacterial agents .
Mechanism of Action
Target of Action
activities . They have been studied for their interaction with various targets, including Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
The mode of action of 1,2,4-oxadiazoles often involves interactions with their targets that lead to changes in the target’s function . For instance, some 1,2,4-oxadiazoles have been found to interfere with the function of the Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
It’s known that some oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
One study on a related 1,2,4-oxadiazole compound revealed it to be non-toxic to mice at a concentration of 100 mg/kg , suggesting potential bioavailability.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may lead to the inhibition of growth and pathogenicity of certain microorganisms.
Action Environment
It’s known that the properties of oxadiazoles can vary depending on the electronic environment, which is influenced by the positions of substituents in the oxadiazole ring . This suggests that the compound’s action could potentially be influenced by environmental factors.
properties
IUPAC Name |
5-cyclopropyl-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTQCPJPCGKLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)





